molecular formula C7H9ClIN3 B8309615 2-chloro-5-iodo-N-propylpyrimidin-4-amine

2-chloro-5-iodo-N-propylpyrimidin-4-amine

Cat. No. B8309615
M. Wt: 297.52 g/mol
InChI Key: XRSARAODXOVBTQ-UHFFFAOYSA-N
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Patent
US09145415B2

Procedure details

To a solution of 2,4-dichloro-5-iodopyrimidine (5.77 g) synthesized according to the method described in WO2008/155140 A1 and N,N-diisopropylethylamine (7.86 mL) in tetrahydrofuran (83 mL), propylamine (3.55 mL) was added under ice cooling, and the mixture was stirred at room temperature for 1 hour. To the reaction mixture, water and ethyl acetate were added. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, washed successively with 1.0 mol/L aqueous hydrochloric acid, water, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain oily 2-chloro-5-iodo-N-propylpyrimidin-4-amine (F1, 6.44 g).
Quantity
5.77 g
Type
reactant
Reaction Step One
[Compound]
Name
WO2008/155140 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
83 mL
Type
solvent
Reaction Step Five
Quantity
3.55 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([I:9])=[CH:4][N:3]=1.C([N:13]([CH2:17][CH3:18])C(C)C)(C)C.O.[C:20](OCC)(=O)C>O1CCCC1.C(N)CC>[Cl:1][C:2]1[N:7]=[C:6]([NH:13][CH2:17][CH2:18][CH3:20])[C:5]([I:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.77 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)I
Step Two
Name
WO2008/155140 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.86 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
83 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
3.55 mL
Type
solvent
Smiles
C(CC)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with 1.0 mol/L aqueous hydrochloric acid, water, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCCC)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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